Balanced Dual-Subtype Binding Affinity Differentiates CP-601932 from α4β2-Preferring Agonists Like Varenicline
CP-601932 exhibits identical high binding affinity for human α3β4 and α4β2 nAChR subtypes (Ki = 21 ± 28 nM for α3β4; Ki = 21 ± 19 nM for α4β2), as determined by competition binding assays in HEK293 cells expressing recombinant human receptors [1]. In contrast, varenicline, the clinical benchmark α4β2 partial agonist for smoking cessation, displays a pronounced ~250-fold binding preference for α4β2 (Ki = 0.3 ± 0.02 nM) over α3β4 (Ki = 74.7 ± 6.2 nM) [1]. This quantitative difference in subtype selectivity establishes CP-601932 as a uniquely balanced tool compound when equipotent engagement of both α3β4 and α4β2 nAChRs is required.
| Evidence Dimension | Binding Affinity (Ki) for α3β4 and α4β2 nAChR Subtypes |
|---|---|
| Target Compound Data | α3β4 Ki = 21 ± 28 nM (n=13); α4β2 Ki = 21 ± 19 nM (n=13) |
| Comparator Or Baseline | Varenicline: α3β4 Ki = 74.7 ± 6.2 nM (n=18); α4β2 Ki = 0.3 ± 0.02 nM (n=18) |
| Quantified Difference | CP-601932: α3β4/α4β2 Ki ratio ≈ 1; Varenicline: α3β4/α4β2 Ki ratio ≈ 249 |
| Conditions | Competition binding assays using [3H]-epibatidine in HEK293 cells stably expressing human α3β4 or α4β2 nAChRs |
Why This Matters
Researchers investigating the interplay between α3β4 and α4β2 nAChR signaling require a ligand with balanced dual-subtype occupancy; CP-601932 uniquely fulfills this requirement among characterized tool compounds.
- [1] Chatterjee S, Steensland P, Simms JA, et al. Partial Agonists of the α3β4* Neuronal Nicotinic Acetylcholine Receptor Reduce Ethanol Consumption and Seeking in Rats. Neuropsychopharmacology. 2011;36(3):603-615. Table 1. View Source
